REACTION_CXSMILES
|
[NH2:1][S:2]([C:5]1[C:10]([OH:11])=[C:9]([N+:12]([O-])=O)[N:8]=[CH:7][C:6]=1[Cl:15])(=[O:4])=[O:3]>C(OCC)(=O)C.[Pd]>[NH2:1][S:2]([C:5]1[C:10]([OH:11])=[C:9]([NH2:12])[N:8]=[CH:7][C:6]=1[Cl:15])(=[O:3])=[O:4]
|
Name
|
4-(aminosulfonyl) 3-chloro 5-hydroxy 6-nitro pyridine
|
Quantity
|
4.36 mmol
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)C1=C(C=NC(=C1O)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under a hydrogen atmosphere at balloon pressure for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was flushed with argon
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
WASH
|
Details
|
the celite was washed with methanol
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |